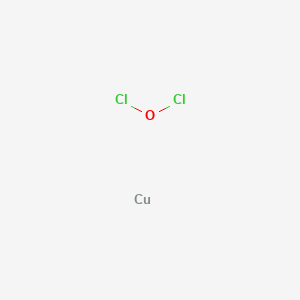

Hypochlorite de chlore ; cuivre

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloro hypochlorite;copper is a compound that combines copper with hypochlorite ions. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is typically represented by the chemical formula Cu(ClO).

Applications De Recherche Scientifique

Chloro hypochlorite;copper has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions, including oxidation and chlorination reactions.

Biology: The compound is used in biological studies to investigate the effects of copper and hypochlorite ions on cellular processes.

Medicine: Chloro hypochlorite;copper is used in the development of antimicrobial agents and disinfectants.

Industry: The compound is used in industrial processes, such as water treatment and the production of chlorinated compounds .

Mécanisme D'action

Target of Action

Chloro hypochlorite, also known as sodium hypochlorite, primarily targets microorganisms, acting as a potent antimicrobial agent . It is widely used in the food industry as a disinfectant . Hypochlorous acid (HOCI), a weak acid, dissociates to the hypochlorite ion (-OCI) and proton (H+) depending on the solution pH .

Copper, on the other hand, plays a crucial role in various biochemical pathways. It is an essential trace element that is vital for the health of all living things (humans, plants, animals, and microorganisms) .

Mode of Action

Sodium hypochlorite exerts its antimicrobial action by reacting with fatty acids and amino acids . It acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . Sodium hypochlorite may react with amino acids to neutralize them and form water and salt . Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism .

Copper complexes, such as CuET, CuHQ, CuCQ, CuPDTC, CuPT, and CuHK, are found to be able to inhibit a core component of the UPS machinery, such as 20S proteasome, 19S DUBs, and NPLOC4/NPL4 complex .

Biochemical Pathways

Sodium hypochlorite affects the biochemical pathways of microorganisms, leading to their death and thus acting as a disinfectant .

Copper is involved in various biochemical pathways, including the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route . Cells maintain copper homeostasis via regulation of genes involved in incorporation, detoxification, and utilization pathways .

Pharmacokinetics

The pharmacokinetics of sodium hypochlorite and copper are complex. The concentration of the hypochlorite depends on the overall efficiency of disinfection .

Result of Action

The result of sodium hypochlorite’s action is the effective disinfection of the targeted area, leading to the death of microorganisms .

Copper complexes are proposed to be one class of metal-based anticancer drugs . They can inhibit core components of the UPS machinery, leading to potential therapeutic effects .

Action Environment

Copper’s action can be influenced by various factors, including its concentration and the presence of other ions in the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chloro hypochlorite;copper can be synthesized through several methods. One common method involves the reaction of copper(II) chloride with sodium hypochlorite in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of chloro hypochlorite;copper along with sodium chloride as a byproduct.

Industrial Production Methods

Industrial production of chloro hypochlorite;copper often involves the electrolysis of copper chloride solutions. This process is carried out in an electrolytic cell where copper ions are reduced at the cathode, and hypochlorite ions are generated at the anode. The resulting compound is then collected and purified for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Chloro hypochlorite;copper undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) chloride and oxygen gas.

Reduction: It can be reduced to form copper metal and hypochlorous acid.

Substitution: The hypochlorite ion can be substituted with other anions, such as chloride or bromide.

Common Reagents and Conditions

Common reagents used in reactions with chloro hypochlorite;copper include hydrochloric acid, sodium hydroxide, and various reducing agents such as sulfur dioxide and ascorbic acid. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of chloro hypochlorite;copper include copper(II) chloride, hypochlorous acid, and elemental copper. These products have various applications in different fields, including disinfection, water treatment, and chemical synthesis .

Comparaison Avec Des Composés Similaires

Chloro hypochlorite;copper can be compared with other similar compounds, such as:

Sodium hypochlorite: Commonly used as a disinfectant and bleaching agent. It is less stable than chloro hypochlorite;copper and has a lower antimicrobial activity.

Calcium hypochlorite: Used in water treatment and disinfection. It is more stable than sodium hypochlorite but less effective than chloro hypochlorite;copper in certain applications.

Copper(II) chloride: Used in various chemical reactions and industrial processes.

Chloro hypochlorite;copper is unique due to its combination of copper and hypochlorite ions, which provides it with enhanced stability and antimicrobial activity compared to other hypochlorite compounds.

Propriétés

Numéro CAS |

1332-65-6 |

|---|---|

Formule moléculaire |

ClCuHO- |

Poids moléculaire |

116.00 g/mol |

Nom IUPAC |

chloro hypochlorite;copper |

InChI |

InChI=1S/Cl.Cu.H2O/h;;1H2/p-1 |

Clé InChI |

OQWZOIWFOUATHE-UHFFFAOYSA-M |

SMILES |

O(Cl)Cl.[Cu] |

SMILES canonique |

[OH-].[Cl].[Cu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)